molecular formula C9H7ClN2O2 B6265442 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1784512-39-5

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B6265442
CAS No.: 1784512-39-5
M. Wt: 210.62 g/mol
InChI Key: OKBYQIJQKYXLTH-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a chlorine atom at position 7, a methyl group at position 1, and a carboxylic acid group at position 2. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of 210.62 g/mol.

Properties

CAS No.

1784512-39-5

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

7-chloro-1-methylpyrrolo[2,3-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-12-4-6(9(13)14)5-2-3-11-8(10)7(5)12/h2-4H,1H3,(H,13,14)

InChI Key

OKBYQIJQKYXLTH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=NC=C2)Cl)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with methylamine, followed by cyclization and subsequent carboxylation . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has been investigated for its potential as an inhibitor of various enzymes and molecular targets involved in disease processes. Notably, it has shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. The mechanism of action typically involves binding to the ATP-binding site of FGFRs, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Enzyme Inhibition Studies

Research indicates that this compound can effectively inhibit specific kinases involved in cancer progression. For example:

  • Target Kinases : FGFRs, other receptor tyrosine kinases
  • Biological Assays : IC50 values have been determined through various assays to quantify the inhibitory potency against these targets.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding affinities and mechanisms of action against specific proteins like FGFRs. Techniques such as X-ray crystallography and computational modeling are commonly utilized to optimize modifications to enhance efficacy and selectivity against target proteins.

Case Study 1: Inhibition of FGFRs

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on FGFR signaling pathways in vitro. The results indicated a reduction in cell proliferation in cancer cell lines expressing high levels of FGFRs.

ParameterResult
IC50 (FGFR inhibition)50 nM
Cell Line TestedA431 (epidermoid carcinoma)
MechanismATP competitive inhibition

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on various derivatives of this compound to identify structural modifications that enhance biological activity. The study highlighted that modifications at the carboxylic acid group significantly influenced the compound's potency against FGFRs.

DerivativeModification TypeActivity Change
Methyl ester derivativeEsterificationIncreased potency
Hydroxy derivativeHydroxylationDecreased potency

Mechanism of Action

The mechanism of action of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, which is crucial in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
  • Molecular formula : C₈H₅ClN₂O₂; MW : 196.59 g/mol .
  • Key differences : The 5-chloro substituent induces distinct electronic effects compared to 7-chloro. The electron-withdrawing chlorine at position 5 may reduce electron density at the pyridine ring, altering reactivity in cross-coupling reactions.
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • Structure : Methoxy at position 7, carboxylic acid at position 2.
  • Molecular formula : C₉H₈N₂O₃; MW : 192.17 g/mol .
  • Key differences : The 7-methoxy group is electron-donating, contrasting with the electron-withdrawing 7-chloro. This affects hydrogen bonding and solubility. NMR data (DMSO-d₆: δ 4.02 for OCH₃) confirm electronic environments distinct from chloro analogs .

Alkylation at Position 1

1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
  • Structure : Ethyl group at position 1, carboxylic acid at position 3.
  • Molecular formula : C₁₀H₁₀N₂O₂; MW : 198.20 g/mol .
  • Key differences : The ethyl group increases lipophilicity (logP ~1.5 vs. ~1.0 for methyl) but may reduce metabolic stability compared to the methyl analog. Steric effects could hinder interactions with enzymatic targets.

Carboxylic Acid Position and Ring Fusion

Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
  • Structure : Chlorine at position 4, methyl ester at position 3, fused [2,3-b] ring system.
  • Molecular formula : C₉H₇ClN₂O₂; MW : 226.62 g/mol .
  • Key differences : The [2,3-b] ring fusion alters π-orbital overlap, affecting aromaticity and binding to hydrophobic pockets. The ester group (vs. free carboxylic acid) reduces solubility but enhances cell permeability.

Halogen Substituent Variations

7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
  • Structure : Bromine at position 7, aldehyde at position 3.
  • Molecular formula : C₈H₅BrN₂O; MW : 237.05 g/mol .

Biological Activity

7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, biological activities, and relevant research findings.

Structural Characteristics

The compound features a pyrrolo[2,3-c]pyridine core with a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position. Its molecular formula is C9H7ClN2O2C_9H_7ClN_2O_2 with a molecular weight of approximately 196.62 g/mol. This specific structural configuration is pivotal for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step procedures starting from simpler precursors. Common reagents and methods include:

  • Reagents : Potassium permanganate for oxidation, lithium aluminum hydride for reduction.
  • Conditions : Controlled temperatures and solvents like dimethyl sulfoxide or acetonitrile.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The mechanism involves binding to the ATP-binding site of FGFRs, thus inhibiting downstream signaling pathways that promote cell proliferation and survival.

Anti-inflammatory Effects

In addition to anticancer activity, this compound has shown promise in anti-inflammatory applications. A study demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, crucial in the inflammatory response. The half-maximal inhibitory concentration (IC50) values against COX enzymes were reported as follows:

CompoundIC50 (μM)
This compound28.39 ± 0.03 (COX-1)
23.8 ± 0.20 (COX-2)

These results suggest that the compound could be a valuable candidate for developing anti-inflammatory drugs .

Study on FGFR Inhibition

A notable study investigated the binding affinity of various derivatives of pyrrolo[2,3-c]pyridine compounds to FGFRs. The findings indicated that modifications at specific positions significantly enhanced inhibitory activity against FGFRs, highlighting structure–activity relationships (SARs) that could guide future drug design efforts .

Anti-inflammatory Bioassays

In vivo studies using carrageenan-induced paw edema in rats demonstrated that derivatives of this compound exhibited comparable anti-inflammatory effects to standard drugs like indomethacin. The effective dose (ED50) values were calculated to further establish its therapeutic potential:

CompoundED50 (μM)
This compound9.47
Indomethacin9.17

This suggests that the compound may serve as an effective anti-inflammatory agent in clinical settings .

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